2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}
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Overview
Description
2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} is a complex organic compound that features a pyrrole ring linked to two pyridine moieties through acetamide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} typically involves the reaction of pyrrole-2,5-dicarboxylic acid with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, it can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Pyridine-2,6-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}
- 2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}
Uniqueness
2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} is unique due to its dual pyrrole and pyridine functionalities, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying complex biochemical interactions and developing novel materials .
Properties
CAS No. |
817637-03-9 |
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Molecular Formula |
C20H21N5O2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[5-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1H-pyrrol-2-yl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21N5O2/c26-19(23-13-17-5-1-3-9-21-17)11-15-7-8-16(25-15)12-20(27)24-14-18-6-2-4-10-22-18/h1-10,25H,11-14H2,(H,23,26)(H,24,27) |
InChI Key |
BTURKCRROWHBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(N2)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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